molecular formula C11H16N2O B587811 N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide CAS No. 1391052-81-5

N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide

Cat. No.: B587811
CAS No.: 1391052-81-5
M. Wt: 192.26 g/mol
InChI Key: MGJWDNPGWOKMDG-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide (CAS: 349122-64-1 ) is a tertiary acetamide derivative featuring a pyridinyl-substituted ethyl chain. The molecule’s core consists of an acetamide group linked to a methyl-substituted ethyl chain terminating in a 3-pyridinyl moiety, which confers unique electronic and steric properties.

Properties

CAS No.

1391052-81-5

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-methyl-N-(1-pyridin-3-ylpropan-2-yl)acetamide

InChI

InChI=1S/C11H16N2O/c1-9(13(3)10(2)14)7-11-5-4-6-12-8-11/h4-6,8-9H,7H2,1-3H3

InChI Key

MGJWDNPGWOKMDG-UHFFFAOYSA-N

SMILES

CC(CC1=CN=CC=C1)N(C)C(=O)C

Canonical SMILES

CC(CC1=CN=CC=C1)N(C)C(=O)C

Synonyms

N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-acetamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide typically involves the reaction of N-methyl-2-(3-pyridinyl)ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methyl-2-(3-pyridinyl)ethylamine+acetic anhydrideThis compound+acetic acid\text{N-methyl-2-(3-pyridinyl)ethylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} N-methyl-2-(3-pyridinyl)ethylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.

    Substitution: The pyridine ring in this compound can participate in electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nitrating agents

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of corresponding amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacologically Active Analogs

BM-5 (N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)-acetamide)
  • Structure: Replaces the 3-pyridinyl group with a pyrrolidino-substituted butynyl chain.
  • Activity : Acts as a dual presynaptic antagonist and postsynaptic agonist at muscarinic cholinergic synapses. Enhances acetylcholine release in guinea pig ileum and rat hippocampal slices .
  • Key Difference: The 3-pyridinyl group in the target compound may reduce muscarinic activity compared to BM-5’s pyrrolidino-butynyl motif.
DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide)
  • Structure : Contains a dichlorophenyl group and isothiocyanate-modified pyrrolidinyl chain.
  • Activity : Selective and long-lasting κ-opioid receptor antagonist (ED₅₀ = 0.04 mg/kg in mice) .
  • Key Difference : The absence of dichlorophenyl/isothiocyanate groups in the target compound suggests lower κ-opioid affinity.
U50,488H
  • Structure : Arylacetamide with dichlorophenyl and pyrrolidinylcyclohexyl groups.
  • Activity : Potent κ-opioid agonist but induces dysphoria and diuresis, limiting clinical use .
  • Key Difference : The 3-pyridinyl group may shift receptor selectivity away from κ-opioid targets.

Material Science and Toxicity Analogs

N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide
  • Structure : Butynyl chain with hydroxypyrrolidinyl substitution.
  • Application : Identified as a pyrolysis product in biomass studies .
N-Methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]-acetamide
  • Structure : Pyrrolidyl-acetoxymethyl substituent.
  • Toxicity : Moderate acute toxicity (LD₅₀ = 41 mg/kg, Toxicity Class 2) .
  • Key Difference : The 3-pyridinyl group may reduce toxicity compared to acetoxymethyl-pyrrolidyl analogs.

Structural and Functional Data Tables

Table 1: Pharmacological Activity Comparison

Compound Target Receptor/Activity ED₅₀/EC₅₀ Reference
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide Not reported N/A
BM-5 Muscarinic cholinergic (dual agonist/antagonist) Not quantified
DIPPA κ-opioid antagonist 0.04 mg/kg (sc)
U50,488H κ-opioid agonist Clinically limited

Table 2: Structural and Toxicity Comparison

Compound Substituent Application/Toxicity Reference
This compound 3-pyridinyl, methyl-ethyl chain Unknown
N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide Hydroxypyrrolidinyl-butynyl Pyrolysis product
N-Methyl-N-[4-[2-acetoxymethyl-1-pyrrolidyl]-2-butynyl]-acetamide Acetoxymethyl-pyrrolidyl LD₅₀ = 41 mg/kg

Key Research Findings

  • Receptor Selectivity : Pyridinyl-substituted acetamides (e.g., target compound) lack the dichlorophenyl or isothiocyanate groups critical for κ-opioid activity .
  • Synthetic Accessibility : Analogous compounds are synthesized via transesterification or alkylation of trimethoxysilyl precursors .
  • Toxicity Trends : Pyrrolidyl/butynyl substituents correlate with moderate toxicity, whereas pyridinyl groups may improve safety .

Biological Activity

N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has a complex structure featuring a pyridine ring, which is known to enhance the biological activity of compounds through various mechanisms. The presence of both methyl and acetamide functional groups contributes to its pharmacological profile.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing the release of pro-inflammatory cytokines such as TNFα. In vitro studies demonstrated that these compounds can effectively suppress TNFα release in stimulated whole blood assays, indicating their potential for treating inflammatory diseases .

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (μM)Target
CBS-35952.1TNFα
Compound X5.4IL-1β

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar pyridine derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 to 22.9 µM against Staphylococcus aureus and E. coli, showcasing their potential as antibacterial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Case Study 1: In Vivo Efficacy

In a preclinical study involving rodents, this compound was administered to evaluate its anti-inflammatory effects in models of endotoxemia. Results showed a significant reduction in TNFα levels post-treatment, supporting its role as an effective anti-inflammatory agent .

Case Study 2: Clinical Trials

A Phase I clinical trial was conducted to assess the pharmacokinetics and safety profile of related compounds in healthy volunteers. The trial confirmed that the dual inhibition mechanism effectively reduced inflammatory markers without significant adverse effects, paving the way for further clinical investigations .

The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. By inhibiting key enzymes like p38 MAPK and PDE4, these compounds disrupt the inflammatory cascade and enhance cellular responses against pathogens.

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